Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Benzofuran: The core structure of this compound is benzofuran, which consists of a benzene ring fused with a furan ring.
Thiazole: The thiazole ring contributes to the compound’s heterocyclic nature. Thiazoles are known for their antimicrobial and anticancer properties.
Ester Group: The methyl ester group at the 4-position enhances the compound’s stability and solubility.
Chemical Reactions Analysis
The compound likely undergoes various reactions, including:
Oxidation: Oxidation of the thiazole moiety could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group may yield the corresponding alcohol.
Substitution: Substitution reactions could occur at different positions on the benzofuran ring.
Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary based on the reaction pathway.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.
Biological Studies: Investigating its effects on cellular pathways, protein targets, and gene expression.
Industry: If scalable synthesis is achievable, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related benzofuran derivatives. Some examples include:
Benzofuran itself: A simpler compound with diverse biological activities.
Benzothiazole derivatives: Similar heterocyclic structures with potential pharmacological properties.
properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-11(2)8-15-17(18(23)24-3)21-19(26-15)20-16(22)10-12-4-5-13-6-7-25-14(13)9-12/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,21,22) |
InChI Key |
RHRFWKSWGPLTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
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